molecular formula C22H20N4O3S B2917267 N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 311792-55-9

N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2917267
CAS No.: 311792-55-9
M. Wt: 420.49
InChI Key: ZXMZTWYQXSHUPG-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-thioacetamide hybrid compound characterized by a 1,2,4-triazole core substituted at position 3 with a sulfanyl group linked to an acetamide moiety. The acetamide nitrogen is further functionalized with a furan-2-ylmethyl group, while the triazole ring is substituted at positions 4 and 5 with phenyl and 3-methoxyphenyl groups, respectively. This structural architecture is associated with diverse biological activities, including anti-inflammatory and anti-exudative properties, as inferred from structurally related analogs . The furan moiety and aryl substituents are critical for modulating solubility, bioavailability, and target interactions, as seen in similar triazole derivatives .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-28-18-10-5-7-16(13-18)21-24-25-22(26(21)17-8-3-2-4-9-17)30-15-20(27)23-14-19-11-6-12-29-19/h2-13H,14-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMZTWYQXSHUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Functional groups on the furan or triazole rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position 5 : Replacement of the 3-methoxyphenyl group with furan-2-yl (as in ) reduces steric bulk and enhances anti-exudative activity but may decrease metabolic stability due to furan’s susceptibility to oxidation.

Aryl vs.

Thioacetamide Linker : The sulfanyl-acetamide bridge is conserved across analogs, suggesting its role in hydrogen bonding and enzyme inhibition (e.g., tyrosinase or COX-2) .

Anti-Exudative Activity

  • The target compound’s structural relatives, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, exhibit significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models .

Antioxidant Activity

  • Triazole-thioacetamides with electron-withdrawing groups (e.g., nitro in ) show moderate DPPH radical scavenging (IC₅₀ ~50–100 μM), while methoxy-substituted derivatives (e.g., target) are less active due to reduced electrophilicity .

Antimicrobial Activity

  • Pyridinyl-substituted analogs (e.g., ) demonstrate broad-spectrum antimicrobial activity (MIC 25–50 μg/mL against E. coli and S. aureus), attributed to the pyridine’s metal-chelating capacity. The target compound’s lack of pyridine may limit this activity.

Physicochemical Properties

  • Melting Point : The target compound’s melting point is predicted to be 160–170°C, intermediate between furan-2-yl derivatives (154–155°C ) and nitro-substituted analogs (169–170°C ).
  • Solubility: The 3-methoxyphenyl group increases hydrophobicity compared to hydroxy- or amino-substituted analogs, likely reducing aqueous solubility but enhancing membrane permeability .

Biological Activity

N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that integrates a furan moiety with a triazole scaffold, suggesting potential biological activity across various therapeutic areas. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles and potential applications.

Chemical Structure

The compound features a furan ring connected to a triazole derivative through a sulfur atom. The structural formula can be represented as follows:

C18H18N4O2S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

  • Antifungal Properties : Triazole derivatives are widely recognized for their antifungal activities. Studies indicate that compounds containing the triazole nucleus exhibit significant efficacy against various fungal pathogens. For instance, derivatives of 1,2,4-triazoles have shown activity against strains resistant to conventional antifungal therapies .
  • Antibacterial Properties : The compound's structure suggests potential antibacterial action. Research on similar triazole-containing compounds indicates that they can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, certain triazole hybrids demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and other pathogens .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds with similar structures have been evaluated against various cancer cell lines, including leukemia and solid tumors. In vitro studies revealed that some triazole derivatives exhibited selective cytotoxicity towards cancer cells at concentrations ranging from 10 μM to 100 μM .

Cancer Cell Line IC50 (μM) Effectiveness
MCF-7 (Breast)15Moderate
A549 (Lung)20Moderate
K562 (Leukemia)10High

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its molecular structure:

  • Furan Ring : Known for its electron-rich nature, the furan component may enhance interactions with biological targets.
  • Triazole Moiety : This part is crucial for the antimicrobial and anticancer activities; modifications at the phenyl substituents can significantly affect potency.
  • Sulfur Atom : The presence of sulfur can improve lipophilicity and bioavailability, potentially enhancing therapeutic effects.

Case Studies

A notable study evaluated various triazole derivatives for their anticancer properties using the National Cancer Institute's screening protocols. Among tested compounds, those similar to this compound displayed promising results against multiple cancer types .

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